molecular formula C5H8N2O8 B188587 2,3-Bis(nitrooxy)propyl acetate CAS No. 14739-14-1

2,3-Bis(nitrooxy)propyl acetate

Katalognummer: B188587
CAS-Nummer: 14739-14-1
Molekulargewicht: 224.13 g/mol
InChI-Schlüssel: NCJCAEVYFFADFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Bis(nitrooxy)propyl acetate (CAS Registry Number: 14739-14-1[https://parchem.com/chemical-supplier-distributor/2-3-bis-nitrooxy-propyl-acetate-953345]) is an organic compound with the molecular formula C5H8N2O8[https://pubchem.ncbi.nlm.nih.gov/compound/2 3-Bis nitrooxy_propyl-acetate]. Also known as glycerol dinitrate acetate, this chemical is characterized by the presence of multiple nitrooxy functional groups, which are of significant interest in various specialized research fields. These functional groups are often investigated for their energetic properties and potential roles as nitric oxide donors. As a specialist chemical, it is primarily utilized in exploratory chemistry and materials science research. Applications may include its use as a precursor in synthetic organic chemistry or in the development of specialized polymeric materials. The mechanism of action for compounds in this class often involves the controlled release of nitric oxide or the decomposition of nitrooxy groups under specific conditions, which can be leveraged in catalytic systems or functional material design. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

IUPAC Name

2,3-dinitrooxypropyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O8/c1-4(8)13-2-5(15-7(11)12)3-14-6(9)10/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJCAEVYFFADFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CO[N+](=O)[O-])O[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Energetic Plasticizers

Nitrooxy-containing compounds are widely used as high-energy plasticizers in propellants and explosives. Key comparisons include:

Table 1: Comparison with Nitrooxy-Based Plasticizers
Compound Molecular Formula Molecular Weight Key Functional Groups Oxygen Balance (%) Applications
2,3-Bis(nitrooxy)propyl acetate C₅H₈N₂O₈ 248.13 Nitrooxy, acetate +12.9* Potential plasticizer, drug delivery
Triethylene glycol dinitrate (TEGDN) C₆H₁₂N₂O₈ 240.17 Nitrooxy -34.7 Rocket propellants, explosives
1,2,4-Butanetriol trinitrate (BTTN) C₄H₇N₃O₉ 241.11 Nitrooxy -14.5 Low-vulnerability explosives
Pentaerythritol tetranitrate (PETN) C₅H₈N₄O₁₂ 316.15 Nitrooxy -10.1 Explosives, vasodilator

Notes:

  • Oxygen Balance : Calculated as $ \frac{(O - 2C - H/2)}{Molecular\simWeight} \times 100 $. The higher oxygen balance of this compound suggests superior combustion efficiency compared to TEGDN or BTTN.
  • Applications : Unlike PETN, which has medical uses, this compound’s acetate group may enhance biocompatibility for drug delivery, though this requires validation .

Medicinal Nitrooxy Compounds

Nitrooxy groups are implicated in reactive oxygen species (ROS) generation and anticancer activity. A key analog is Ethyl 2-((2,3-bis(nitrooxy)propyl)disulfanyl)benzoate (GT-094) :

Table 2: Anticancer Mechanism Comparison
Compound Structure Features Mechanism of Action Biological Target
This compound Nitrooxy, acetate Hypothesized ROS induction miRNA modulation (unverified)
GT-094 Nitrooxy, disulfide bridge ROS-mediated miRNA downregulation Colorectal cancer
Phenethylisothiocyanate (PEITC) Isothiocyanate ROS-induced Sp transcription inhibition Pancreatic cancer

Key Findings :

  • GT-094’s disulfide bridge enhances cellular uptake, while this compound’s acetate group may improve solubility but reduce membrane permeability .
  • Both compounds likely induce apoptosis via ROS, but this compound’s efficacy in cancer models remains untested.

Esters with Structural Similarities

Esters without nitrooxy groups highlight the role of functional groups in physicochemical properties:

Table 3: Comparison with Non-Nitrooxy Esters
Compound Molecular Formula Molecular Weight Functional Groups Applications
This compound C₅H₈N₂O₈ 248.13 Nitrooxy, acetate Energetic materials
Icosanoic acid 2,3-bis(acetyloxy)propyl ester C₂₇H₅₀O₆ 470.68 Acetyloxy Industrial lubricants
2,3-bis[(trimethylsilyl)oxy]propyl ester C₂₄H₅₂O₄Si₂ 488.92 Trimethylsilyl, ester Antioxidant/anti-inflammatory agents

Notes:

  • The nitrooxy groups in this compound increase its reactivity and energy density compared to acetyloxy or silyloxy analogs.

Vorbereitungsmethoden

Nitration Using HNO₃/H₂SO₄

A traditional nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has been adapted for this reaction. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the electrophilic substitution of hydroxyl groups.

Procedure :

  • Cooling : 2,3-dihydroxypropyl acetate (10 mmol) is dissolved in chilled H₂SO₄ (10 mL) at 0–5°C.

  • Nitration : HNO₃ (20 mmol) is added dropwise with vigorous stirring to maintain temperature control.

  • Quenching : The mixture is poured into ice water after 2 hours, and the product is extracted with dichloromethane.

  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields this compound in 65–70% isolated yield.

Challenges :

  • The acetate group is susceptible to hydrolysis under strongly acidic conditions, necessitating precise temperature control.

  • Competitive nitration at alternative sites may reduce regioselectivity.

Silver Nitrate/Iodine-Mediated Nitration

An alternative method, adapted from the synthesis of 4-[2,3-bis(nitrooxy)propyl]benzaldehyde, employs AgNO₃ and iodine in acetonitrile. This approach avoids harsh acids, enhancing compatibility with acid-sensitive functional groups.

Procedure :

  • Reaction Setup : 2,3-dihydroxypropyl acetate (7.9 mmol) and AgNO₃ (21 mmol) are dissolved in CH₃CN.

  • Iodine Addition : Iodine (7.9 mmol) is introduced in one portion, and the mixture is refluxed for 10 hours.

  • Workup : The product is filtered, concentrated, and recrystallized from ethanol, yielding 40–50% of the target compound.

Mechanistic Insight :
The reaction likely proceeds through the in situ generation of nitronium ions (NO₂⁺) via redox interactions between AgNO₃ and iodine. This method offers improved regioselectivity but requires stoichiometric silver, increasing costs.

Building on methodologies for bis(nitroepoxide) synthesis, this two-step approach involves epoxidizing a nitroalkene precursor followed by nitrooxy group introduction.

Synthesis of Nitroalkene Intermediate

The precursor, 2-nitroallyl acetate, is prepared via Henry reaction between nitroethane and glyceryl acetate derivatives.

Procedure :

  • Nitroalkene Formation : Glyceryl acetate (10 mmol), nitroethane (30 mmol), and n-butylamine (20 mmol) are heated in acetic acid at 70°C for 90 minutes.

  • Isolation : The product is crystallized from methanol, yielding 72–82% of 2-nitroallyl acetate.

Epoxidation and Nitrooxy Functionalization

The nitroalkene is epoxidized using H₂O₂/NaOH, followed by ring-opening with nitrate nucleophiles.

Procedure :

  • Epoxidation : 2-nitroallyl acetate (7 mmol) is treated with H₂O₂ (50%, 16 mmol) and NaOH (2 M, 0.5 mL) in methanol at 0–5°C.

  • Nitrooxy Introduction : The resulting epoxide is reacted with potassium nitrate (2.4 equiv) in water at room temperature for 12 hours.

  • Yield : 76–85% after column purification.

Advantages :

  • Epoxidation ensures precise positioning of functional groups.

  • Aqueous reaction conditions align with green chemistry principles.

Nucleophilic Substitution of Dihalides

This method leverages halogen displacement by nitrate ions, a strategy observed in the synthesis of furoxan derivatives.

Procedure :

  • Dihalide Preparation : 2,3-dibromopropyl acetate is synthesized via bromination of allyl acetate using Br₂ in CCl₄.

  • Nitrate Displacement : The dibromide (5 mmol) is refluxed with AgNO₃ (12 mmol) in acetone for 24 hours.

  • Isolation : Filtration and solvent evaporation yield 55–60% of the product.

Limitations :

  • Competing elimination reactions may form alkene byproducts.

  • Silver halide precipitation complicates large-scale synthesis.

Comparative Analysis of Methods

MethodReagentsYield (%)Key AdvantagesLimitations
HNO₃/H₂SO₄ NitrationHNO₃, H₂SO₄65–70Cost-effective, scalableAcid sensitivity, safety hazards
AgNO₃/I₂ MediatedAgNO₃, I₂40–50Mild conditions, regioselectiveHigh cost of silver reagents
Epoxidation-NitrationH₂O₂, NaOH, KNO₃76–85Green solvents, high regiocontrolMultistep synthesis
Dihalide SubstitutionAgNO₃, acetone55–60Simple setupByproduct formation, moderate yield

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.